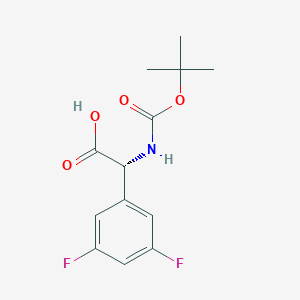

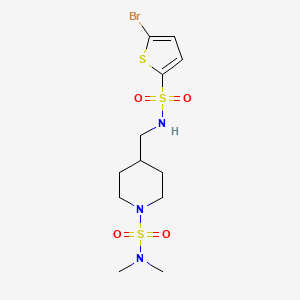

![molecular formula C21H16N2O2 B2675772 N-(2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 921545-81-5](/img/structure/B2675772.png)

N-(2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide” is a chemical compound with the molecular formula C21H16N2O2 and a molecular weight of 328.371. It has been used in the design and synthesis of novel antitumor agents .

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of novel small molecules activating procaspase-3 . The compounds showed notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . The most potent compound was three to five-fold more cytotoxic than PAC-1 in three cancer cell lines tested .Aplicaciones Científicas De Investigación

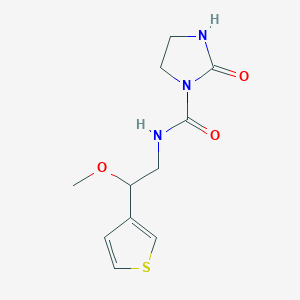

HIV-1 Reverse Transcriptase Inhibition

A study by Devale et al. (2017) explored the use of substituted N-(2-(2,3-dioxoindolin-1-yl)acetyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide for inhibiting HIV-1 reverse transcriptase. This compound, combining features from HEPT and oxyindole, showed promising in vitro RT inhibitory activity, surpassing the standard drug rilpivirine in some cases.

Anticancer Activity

Alafeefy et al. (2015) investigated certain N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides for anticancer activity. Some derivatives displayed remarkable antitumor activity against various cell lines, with potency greater than the standard drug CFM-1 (Alafeefy et al., 2015).

Gudipati et al. (2011) synthesized N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, which demonstrated potent anticancer and antioxidant activities. The compounds effectively inhibited growth of various cancer cell lines, comparable to cisplatin (Gudipati et al., 2011).

Antiepileptic Activity

Asadollahi et al. (2019) explored N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides for antiepileptic activity. The synthesized compounds, particularly 5c, 5e, and 5f, showed significant antiepileptic effects, with compound 5c exhibiting higher latency time than the control drug thalidomide (Asadollahi et al., 2019).

Antimicrobial Activity

Shankaraiah et al. (2019) synthesized N-(1-isopropyl-2-oxoindolin-5-yl)substituted amide derivatives, demonstrating potent antimicrobial activities at certain concentrations (Shankaraiah et al., 2019).

Propiedades

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2/c24-20-13-17-12-18(10-11-19(17)23-20)22-21(25)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-12H,13H2,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMLMCXIETZVSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2675692.png)

![(E)-(1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-ylidene)hydrazine](/img/structure/B2675696.png)

![2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione](/img/structure/B2675699.png)

![5-(3,4-Dimethoxyphenyl)-6-methyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2675700.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675701.png)

methyl]morpholine](/img/structure/B2675702.png)

![3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B2675706.png)

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2675712.png)